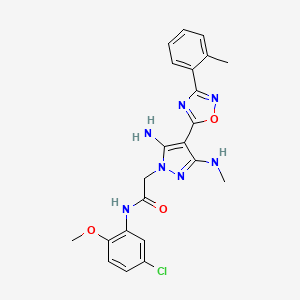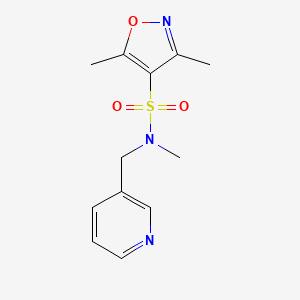
N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TMI or TMI-005, and its molecular formula is C14H17N3O3S.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide involves the reaction of 3-pyridinylmethylamine with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
3-pyridinylmethylamine, 3,5-dimethylisoxazole-4-sulfonyl chloride, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-pyridinylmethylamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 3,5-dimethylisoxazole-4-sulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Filter the reaction mixture to remove any insoluble material and evaporate the solvent under reduced pressure., Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. a mixture of dichloromethane and methanol)., Step 6: Collect the desired product as a white solid and characterize it using spectroscopic techniques (e.g. NMR, IR, MS).
Mecanismo De Acción
TMI-005 is a potent inhibitor of CAIX, which is a transmembrane protein that regulates the pH balance in cancer cells. CAIX is overexpressed in many types of cancer cells, and its inhibition can lead to a decrease in cell proliferation and an increase in cell death. TMI-005 binds to the active site of CAIX and inhibits its enzymatic activity, leading to a decrease in the pH balance of cancer cells and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
TMI-005 has been shown to have a significant effect on the pH balance of cancer cells. It inhibits the activity of CAIX, which is responsible for regulating the pH balance in cancer cells. The decrease in pH can lead to cell death and a decrease in cell proliferation. TMI-005 has also been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TMI-005 in lab experiments include its high potency and specificity for CAIX inhibition. It has a low toxicity profile in normal cells, making it a safe candidate for cancer treatment. However, the limitations of using TMI-005 include its low solubility in water and its instability in solution, which can affect its activity.
Direcciones Futuras
There are several future directions for the research on TMI-005. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential use of TMI-005 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy of TMI-005 in animal models and clinical trials.
Aplicaciones Científicas De Investigación
TMI-005 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TMI-005 works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of the pH balance in cancer cells, and its inhibition can lead to cell death.
Propiedades
IUPAC Name |
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-12(10(2)18-14-9)19(16,17)15(3)8-11-5-4-6-13-7-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXNNDIPQIUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
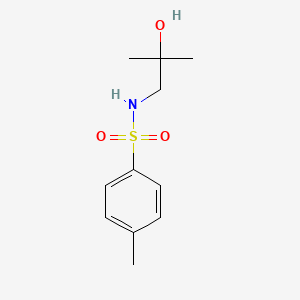
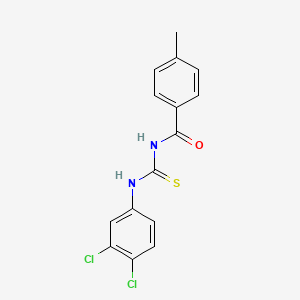
![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)
![4-Tert-butyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2911612.png)
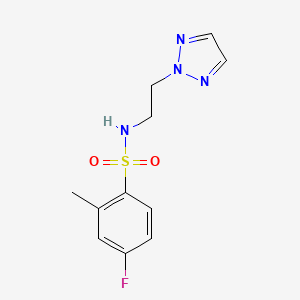
![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)
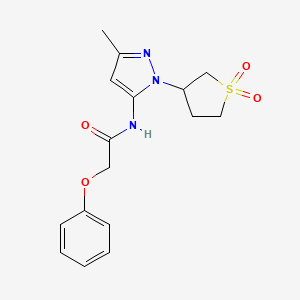
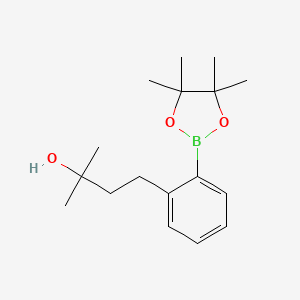
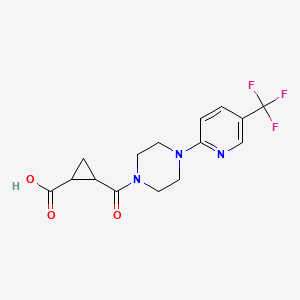
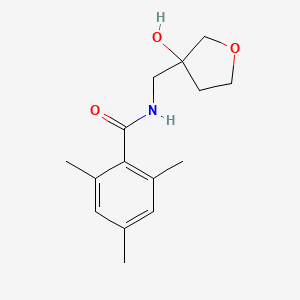
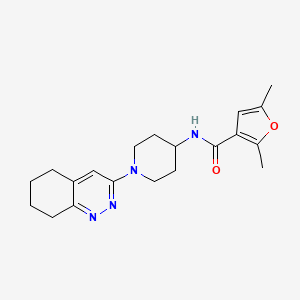
![N-[[2-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2911627.png)
